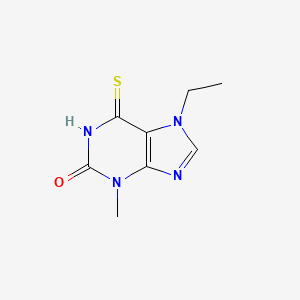

7-Ethyl-3-methyl-6-thioxo-6,7-dihydro-1H-purin-2(3H)-one

Description

Properties

Molecular Formula |

C8H10N4OS |

|---|---|

Molecular Weight |

210.26 g/mol |

IUPAC Name |

7-ethyl-3-methyl-6-sulfanylidenepurin-2-one |

InChI |

InChI=1S/C8H10N4OS/c1-3-12-4-9-6-5(12)7(14)10-8(13)11(6)2/h4H,3H2,1-2H3,(H,10,13,14) |

InChI Key |

JAAJNKMGJYKCNW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC2=C1C(=S)NC(=O)N2C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 7-Ethyl-3-methyl-6-thioxo-6,7-dihydro-1H-purin-2(3H)-one generally follows these stages:

- Preparation of a 7-ethyl-3-methylpurin-2,6-dione intermediate (a purine derivative with keto groups at C2 and C6).

- Conversion of the 6-oxo group to a 6-thioxo group (thionation).

- Final purification and characterization.

This approach is supported by analogous purine chemistry where 6-oxo purines are converted to 6-thioxo derivatives by reaction with thiourea or phosphorus pentasulfide.

Preparation of the Purin-2,6-dione Intermediate

The starting material is often a 7-ethyl-3-methylpurin-2,6-dione or a closely related purinone. This intermediate can be synthesized by:

- Alkylation of purine derivatives at the N7 and N3 positions using appropriate alkyl halides such as ethyl bromide and methyl iodide under basic conditions.

- Hydrolysis or oxidation steps to install keto groups at C2 and C6.

For example, related syntheses of 7-methyl-6-purinones involve hydrolysis of 7-methylpurines in aqueous NaOH or NaOH/DMSO mixtures, yielding 6-oxo purinones in good yields (73-92%).

Thionation of the 6-Oxo Group

The critical step to obtain the 6-thioxo functionality is the replacement of the 6-oxo group by a sulfur atom. Common reagents and conditions include:

- Reaction with thiourea in ethanol under reflux conditions.

- Use of phosphorus oxychloride (POCl3) to first convert the 6-oxo group into a 6-chloro intermediate, followed by substitution with thiourea.

- Alternative thionation reagents include Lawesson’s reagent or phosphorus pentasulfide (P4S10), though thiourea is most frequently reported for purine systems.

In a reported method, 6-chloroderivatives of purines were reacted with thiourea in ethanol to yield 6-thioxopurines efficiently, with yields ranging from 73% to 98% depending on substituents.

Specific Example Synthesis (Analogous Compound)

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Hydrolysis of 7-methylpurine derivatives | 8-10% NaOH aqueous or NaOH/DMSO, reflux 1-4 h | 7-methyl-6-oxo purinone intermediate | 73-92 | Purification by crystallization or chromatography |

| 2. Chlorination at C6 | Phosphorus oxychloride, reflux | 6-chloropurine intermediate | High | Prepares for substitution |

| 3. Thionation | Thiourea in ethanol, reflux | 6-thioxopurine (target compound) | 73-98 | Purified by crystallization |

This method is adaptable to 7-ethyl and 3-methyl substituted purines by starting with appropriate alkylated purine precursors.

Alternative Synthetic Routes

- Condensation and Cyclization: Some methods start from thiourea and β-ketoesters (e.g., ethyl-3-oxobutanoate) under basic conditions to form thiopyrimidinone rings, which can be further elaborated to purine analogs. While this approach is more common for pyrimidines, it offers insight into ring construction strategies involving thioxo groups.

- Use of Oxalyl Chloride and Thiocyanates: For related heterocycles, reactions involving oxalyl chloride and ammonium thiocyanate under ultrasound irradiation have been used to synthesize 1,3,5-triazepane-2,4-dithiones, indicating potential for analogous sulfur incorporation strategies.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Intermediate/Product | Yield Range (%) | Remarks |

|---|---|---|---|---|

| Alkylation of purine | Alkyl halides (ethyl bromide, methyl iodide), base | 7-ethyl-3-methylpurine derivatives | Variable | N7 and N3 selective alkylation |

| Hydrolysis to purinone | NaOH aqueous or NaOH/DMSO, reflux | 7-ethyl-3-methyl-6-oxo purinone | 73-92 | Purification by crystallization |

| Chlorination at C6 | Phosphorus oxychloride, reflux | 6-chloropurine intermediate | High | Prepares for thionation |

| Thionation | Thiourea in ethanol, reflux | 7-ethyl-3-methyl-6-thioxopurine (target) | 73-98 | Purification by crystallization |

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions might convert the thioxo group to a thiol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the purine ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 7-Ethyl-3-methyl-6-thioxo-6,7-dihydro-1H-purin-2(3H)-one as an anticancer agent. Research indicates that compounds similar to this purine derivative can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, a study demonstrated that certain derivatives exhibited IC50 values ranging from 2.43 to 14.65 μM against these cell lines, indicating significant cytotoxic activity .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 7d | MDA-MB-231 | 2.43 |

| Compound 7h | HepG2 | 4.98 |

| Compound 10c | MDA-MB-231 | 10.0 |

These findings suggest that derivatives of 7-Ethyl-3-methyl-6-thioxo-6,7-dihydro-1H-purin-2(3H)-one may act as microtubule-destabilizing agents, which is crucial for inducing apoptosis in cancer cells .

Synthesis and Characterization

The synthesis of 7-Ethyl-3-methyl-6-thioxo-6,7-dihydro-1H-purin-2(3H)-one typically involves multi-step organic reactions that include the formation of thiazole or pyrimidine rings combined with purine derivatives. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .

Future Directions in Research

Given the biological activities exhibited by this compound and its derivatives, future research should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profiles in animal models.

- Mechanistic Studies : To understand the pathways through which these compounds exert their anticancer and antimicrobial effects.

- Structural Modifications : To optimize potency and selectivity for specific targets.

Mechanism of Action

The mechanism of action of 7-Ethyl-3-methyl-6-thioxo-6,7-dihydro-1H-purin-2(3H)-one would depend on its specific interactions with biological targets. Typically, purine derivatives can interact with enzymes or receptors involved in nucleic acid metabolism or signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities but exhibit distinct functional groups and properties:

Key Observations:

- Thioxo vs.

- Alkyl Substituents : The ethyl group at position 7 distinguishes it from etophylline’s hydroxyethyl group, likely reducing solubility but improving membrane permeability.

- Aromaticity : Partial saturation in the dihydro configuration reduces π-electron delocalization compared to fully aromatic purines like caffeine or theophylline.

Spectroscopic and Physicochemical Properties

- NMR Data : The target compound’s ¹H NMR spectrum shows characteristic shifts for the ethyl (δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.2 ppm for CH₂) and methyl groups (δ ~3.3–3.5 ppm), distinct from etophylline’s hydroxyethyl signals (δ ~3.6–4.0 ppm) .

- HRMS : Molecular ion peaks confirm the molecular weight (C₈H₁₀N₄OS = 210.07 g/mol), aligning with theoretical calculations .

Biological Activity

7-Ethyl-3-methyl-6-thioxo-6,7-dihydro-1H-purin-2(3H)-one is a purine derivative notable for its biological activities and potential therapeutic applications. This compound features a unique thioxo group at the 6-position and ethyl and methyl substituents at the 7 and 3 positions, respectively. The presence of sulfur in the thioxo group significantly influences its chemical properties, reactivity, and biological interactions.

Structural Characteristics

The molecular formula of 7-Ethyl-3-methyl-6-thioxo-6,7-dihydro-1H-purin-2(3H)-one is with a molecular weight of approximately 198.26 g/mol. The structural attributes can be summarized as follows:

| Attribute | Details |

|---|---|

| Molecular Formula | C₈H₁₀N₄OS |

| Molecular Weight | 198.26 g/mol |

| CAS Number | 1114597-74-8 |

Biological Activities

Research indicates that compounds similar to 7-Ethyl-3-methyl-6-thioxo-6,7-dihydro-1H-purin-2(3H)-one exhibit diverse biological activities, including:

- Antiviral Activity : Purine derivatives have shown potential against various viral infections. For instance, modifications to the purine structure can enhance antiviral efficacy against herpes simplex virus (HSV) and other viruses .

- Anticancer Properties : Certain derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Studies indicate that modifications can lead to enhanced activity against specific cancer types .

- Antimicrobial Effects : The compound's structural features may confer antibacterial and antifungal properties. Research has shown that related compounds exhibit activity against Gram-positive and Gram-negative bacteria .

The mechanism of action for 7-Ethyl-3-methyl-6-thioxo-6,7-dihydro-1H-purin-2(3H)-one is primarily associated with its ability to interact with biological macromolecules such as DNA and RNA. The thioxo group plays a critical role in these interactions, influencing the compound's reactivity and binding affinity.

Case Studies

Several studies have documented the biological activities of this compound:

- Antiviral Studies : A study reported that derivatives similar to 7-Ethyl-3-methyl-6-thioxo exhibited significant antiviral activity against HSV with IC50 values in the low micromolar range .

- Cytotoxicity Assays : Research on purine derivatives has demonstrated that certain modifications lead to increased cytotoxicity in cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 5 to 15 μM depending on the specific derivative tested .

- Antimicrobial Testing : Compounds structurally related to this purine derivative have been tested against various pathogens, showing effective inhibition of growth in bacteria like Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

The uniqueness of 7-Ethyl-3-methyl-6-thioxo lies in its specific combination of functional groups which may confer distinct biological activities not observed in other similar compounds. A comparison table illustrates this:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-Thioguanine | Structure | Antimetabolite used in cancer treatment |

| 2-Aminopurine | Structure | Mutagenic properties; used in research |

| 8-Oxoguanine | Structure | DNA damage marker; involved in mutagenesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.